2-(2,4-dichlorophenyl)-N-(1-propylpiperidin-4-yl)acetamide
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Overview
Description
2-(2,4-dichlorophenyl)-N-(1-propylpiperidin-4-yl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-N-(1-propylpiperidin-4-yl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from readily available precursors such as 1,5-dibromopentane and ammonia.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction with 2,4-dichlorobenzoyl chloride.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through a condensation reaction between the piperidine derivative and acetic anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-N-(1-propylpiperidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2,4-dichlorophenyl)-N-(1-propylpiperidin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-N-(1-propylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors such as GABA receptors or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to pain perception, inflammation, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenyl)-N-(1-methylpiperidin-4-yl)acetamide
- 2-(2,4-dichlorophenyl)-N-(1-ethylpiperidin-4-yl)acetamide
- 2-(2,4-dichlorophenyl)-N-(1-butylpiperidin-4-yl)acetamide
Uniqueness
2-(2,4-dichlorophenyl)-N-(1-propylpiperidin-4-yl)acetamide is unique due to its specific propyl substitution on the piperidine ring, which may confer distinct pharmacological properties compared to its analogs. This uniqueness can influence its binding affinity, selectivity, and overall biological activity.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(1-propylpiperidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O/c1-2-7-20-8-5-14(6-9-20)19-16(21)10-12-3-4-13(17)11-15(12)18/h3-4,11,14H,2,5-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRSJSSTYTYLOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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